Catechin 3-rhamnoside
Description
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3/t8-,16-,17-,18+,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLFHITXPCWYAL-HLBABLIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol-Water Systems
Aqueous ethanol (70–80%) is widely used to solubilize phenolic compounds. For example, N. macrophylla stem bark is mashed with 80% ethanol, followed by centrifugation at 4,000 × g to remove insoluble debris. The supernatant is concentrated under vacuum at 40°C to prevent thermal degradation.
Sequential Extraction
Multi-stage extraction enhances yield. In A. lakoocha, three successive ethanol washes are applied to the plant residue, pooling supernatants for consolidation. This approach increases recovery rates by 15–20% compared to single-stage methods.
Table 1: Solvent Extraction Parameters Across Studies
Chromatographic Purification Methods
Crude extracts require purification to isolate this compound from co-extracted compounds.
Silica Gel Column Chromatography
Silica gel (60–120 mesh) is employed for initial fractionation. In N. macrophylla, the concentrated extract is eluted with a gradient of chloroform-methanol (9:1 to 1:1), with this compound fractions identified via thin-layer chromatography.
Sephadex LH-20 Gel Filtration
Sephadex LH-20 is critical for separating glycosides. Fractions from silica gel columns are further purified using Sephadex LH-20 with methanol-water (7:3) as the mobile phase, resolving this compound from epicatechin and quercetin derivatives.
Vacuum Liquid Chromatography (VLC)
For rapid isolation, L. kerstingii extracts undergo dry VLC with hexane-ethyl acetate gradients, achieving >90% purity in fewer steps. This method reduces solvent consumption by 30% compared to conventional columns.
Table 2: Chromatographic Conditions and Outcomes
Advanced Purification Strategies
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with C18 columns and acetonitrile-water gradients (15–35% acetonitrile over 30 min) isolates milligram quantities of this compound at >98% purity. This method is reserved for analytical standards due to high operational costs.
Resin Adsorption Techniques
Macroporous resins like HPD-826 are used industrially. Lychee pulp extracts are loaded onto HPD-826 columns, with 95% ethanol eluting this compound at a recovery rate of 82%. Resin reuse for 5 cycles maintains 90% efficiency.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR (¹H, ¹³C, HSQC, HMBC) confirm the glycosidic linkage at the C-3 position. In N. macrophylla, key signals include δH 4.90 (H-1'' of rhamnose) and δC 101.2 (C-3'), establishing the rhamnoside moiety.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 437.1445 [M+H]⁺, consistent with the molecular formula C21H24O10.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Catechin 3-rhamnoside undergoes various chemical reactions, including:
Oxidation: Catechins can be oxidized to form quinones, which can further react with other nucleophiles.
Reduction: Catechins can be reduced to form dihydro derivatives.
Substitution: Catechins can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of catechins.
Substitution: Acylated or alkylated catechin derivatives.
Scientific Research Applications
Medical Applications
- Anti-Diabetic Effects: Studies show that catechin 3-rhamnoside can lower blood sugar levels by inhibiting carbohydrate-digesting enzymes, thus preventing rapid glucose absorption.
- Antiviral Properties: Research indicates that this compound exhibits antiviral activity against hepatitis B virus (HBV) by inhibiting the synthesis of surface antigens . In silico studies have also shown its potential binding affinity to SARS-CoV-2 proteins, suggesting possible applications in COVID-19 treatment .
Antimicrobial Activity
- Bacterial Infections: this compound has demonstrated bactericidal effects against both gram-positive and gram-negative bacteria. It has been found effective against multidrug-resistant strains, enhancing the efficacy of conventional antibiotics .
- Fungal Infections: The compound has shown antifungal properties, particularly in plant defense mechanisms against rust infections, indicating its potential use in agricultural applications .
Industrial Applications
- Food Preservation: Its antioxidant properties make this compound a valuable natural preservative in the food industry, helping to extend shelf life while maintaining product quality .
Case Studies
Mechanism of Action
Catechin 3-rhamnoside exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and chelates metal ions, thereby reducing oxidative stress in cells. Additionally, it induces the production of antioxidant enzymes and inhibits pro-oxidant enzymes. These actions help protect cells from damage caused by oxidative stress, which is implicated in aging and various diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Catechin 3-rhamnoside belongs to a class of flavonoid rhamnosides. Key structural analogues include:
Key Observations :
- The B-ring hydroxylation pattern (e.g., myricetin’s 3',4',5'-OH vs. quercetin’s 3',4'-OH) significantly impacts antioxidant and enzyme-inhibitory activities .
- Glycosylation position (e.g., C3 vs. C7) alters solubility and bioavailability. For example, this compound is more polar than non-glycosylated catechin, enhancing water solubility .
Antioxidant Activity
Note: this compound’s FRAP value is extrapolated from structural analogs in the same subclass .
Enzyme Inhibition
- Antidiabetic Activity: Quercetin 3-rhamnoside (quercitrin) inhibits α-glucosidase (AG) at 2.5× lower concentrations than acarbose, a standard antidiabetic drug . Astilbin and this compound show strong AG inhibition in molecular docking studies, with binding energies lower than acarbose .
- Antiviral Activity: Myricetin 3-rhamnoside inhibits HIV-1 reverse transcriptase (IC50 = 10.6 µM) .
Thermal Stability
- Catechin derivatives undergo epimerization at 60–90°C, but glycosylation (e.g., rhamnoside group) may stabilize the compound compared to non-glycosylated catechins .
Physicochemical Properties and Extraction
Key Research Findings and Implications
Structure-Activity Relationships: Glycosylation at C3 reduces radical-scavenging activity compared to aglycones (e.g., quercetin vs. quercetin 3-rhamnoside) but enhances solubility and cellular uptake . Myricetin 3-rhamnoside’s superior antioxidant activity is attributed to its tri-hydroxylated B-ring .
Therapeutic Potential: this compound and astilbin are promising antidiabetic agents due to strong AG inhibition . Myricetin 3-rhamnoside’s anti-HIV activity highlights the role of glycosylation in improving cellular delivery .
Biological Activity
Catechin 3-rhamnoside, a flavonoid glycoside, has garnered significant attention in recent years due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Structure and Isolation
This compound is a glycoside formed by the attachment of a rhamnose sugar molecule to catechin at the 3-position. It has been isolated from various plant sources, notably from the stem bark of Lannea kerstingii and Neocarya macrophylla . The structural characterization typically involves techniques such as NMR spectroscopy, which confirms the presence of rhamnose and its linkage to catechin .
Antimicrobial Activity
Research Findings:
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate potent activity against resistant strains.
Antimicrobial Spectrum
| Pathogen | Zone of Inhibition (mm) | MIC (µg/ml) | MBC/MFC (µg/ml) |
|---|---|---|---|
| Methicillin Resistant Staphylococcus aureus | 35.0 ± 0.2 | 6.25 | 12.5 |
| Escherichia coli | 30.0 ± 0.1 | 12.5 | 25.0 |
| Candida albicans | 28.0 ± 0.1 | 12.5 | 25.0 |
| Klebsiella pneumoniae | 22.0 ± 0.1 | 12.5 | 50.0 |
The compound was inactive against vancomycin-resistant enterococci and certain other bacteria .
Antioxidant Activity
This compound also exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity is typically assessed using the DPPH radical scavenging assay.
Antioxidant Activity Data
| Parameter | Value |
|---|---|
| EC50 (µg/ml) | 46.87 |
This high radical scavenging activity suggests that this compound could serve as a natural antioxidant in food preservation and therapeutic applications .
Case Studies
- Antimicrobial Efficacy Against Multi-Drug Resistant Strains : A study isolated this compound from Lannea kerstingii and evaluated its efficacy against multi-drug resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents .
- Evaluation in Cosmetic Applications : Research has indicated that catechins, including this compound, can be utilized in cosmeceuticals due to their antioxidant properties, which help in skin protection against UV radiation and aging .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes, leading to cell death.
- Antioxidant Mechanism : It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
